molecular formula C18H16ClN5O2 B11037233 5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11037233
M. Wt: 369.8 g/mol
InChI Key: BODXFWWQPSFLAH-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a tetrazolo-pyrimidine core

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of catalysts or under specific conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. .

Scientific Research Applications

5-(4-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolo-pyrimidine core can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar compounds include other tetrazolo-pyrimidine derivatives, such as:

Properties

Molecular Formula

C18H16ClN5O2

Molecular Weight

369.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H16ClN5O2/c1-25-16-8-5-12(9-17(16)26-2)15-10-14(11-3-6-13(19)7-4-11)20-18-21-22-23-24(15)18/h3-10,15H,1-2H3,(H,20,21,23)

InChI Key

BODXFWWQPSFLAH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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